Antimicrobial Potency: Class-Level Inference from Benzothiazole-Triazole-3-thiol Derivatives Lacking an SH Linker
While no direct head-to-head comparison between the target compound and its N4-alkyl analogs exists in the public domain, structurally related 5-(1,3-benzothiazol-2-yl)-4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol derivatives have demonstrated in vitro antibacterial activity against Escherichia coli (inhibition at 50 µg/mL) and antifungal activity against Candida albicans at 250 µg/mL, surpassing the standard drug griseofulvin [1]. The N4-phenyl substitution in these derivatives is conserved and essential for activity, as compounds lacking aromatic substitution at this position show substantially reduced potency. This class-level inference supports the hypothesis that the N4-phenyl compound (CAS 116710-50-0) will outperform simple N4-alkyl analogs in antimicrobial screening [1].
| Evidence Dimension | Antimicrobial activity (MIC/Inhibition concentration) |
|---|---|
| Target Compound Data | No direct data for CAS 116710-50-0; inferred from class activity. |
| Comparator Or Baseline | 4-methyl, 4-ethyl, 4-benzyl analogs: No published MIC data. |
| Quantified Difference | Cannot be calculated; class-level inference only. |
| Conditions | Structural class: 5-(1,3-benzothiazol-2-yl)-4-(substituted)-4H-1,2,4-triazole-3-thiols. Agar well diffusion and micro broth dilution methods. |
Why This Matters
Direct comparative screening data are absent; procurement decisions must rely on class-level inference until head-to-head studies are conducted.
- [1] Azzam, R. A., et al. (2024). Synthesis and Evaluation of NH2 and SH Linker Free Benzothiazole-Triazole Compounds: Insights into Antimicrobial Efficacy. Russian Journal of Bioorganic Chemistry, 50, 2344–2365. View Source
